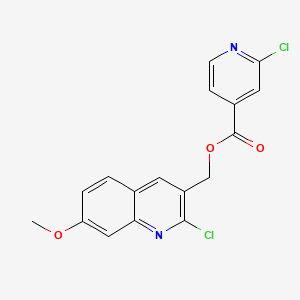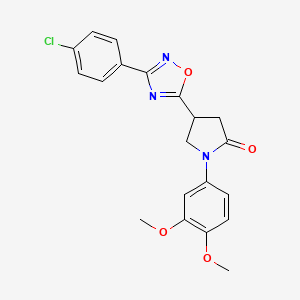
4-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(3,4-dimethoxyphenyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(3,4-dimethoxyphenyl)pyrrolidin-2-one” is a complex organic molecule that contains several functional groups. These include a 1,2,4-oxadiazole ring, a pyrrolidin-2-one ring, and two phenyl rings, one of which is substituted with two methoxy groups and the other with a chloro group .
Molecular Structure Analysis
The 1,2,4-oxadiazole ring in the molecule is a heterocyclic ring containing three carbon atoms and two nitrogen atoms. This ring is known to contribute to the bioactivity of many pharmaceuticals . The pyrrolidin-2-one ring is a five-membered ring containing four carbon atoms and one nitrogen atom, with a carbonyl group attached to one of the carbon atoms .
Chemical Reactions Analysis
The reactivity of this compound would be expected to be influenced by the functional groups present. The 1,2,4-oxadiazole ring is generally considered to be stable under a variety of conditions . The pyrrolidin-2-one ring could potentially undergo reactions at the carbonyl group, such as reduction or the formation of a Schiff base .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by the functional groups present. For example, the presence of the polar 1,2,4-oxadiazole and pyrrolidin-2-one rings, as well as the polarizable chlorophenyl and dimethoxyphenyl groups, could influence the compound’s solubility, boiling point, and melting point .
Scientific Research Applications
Anticancer Applications
Compounds containing the 1,2,4-oxadiazole moiety have been identified as potential anticancer agents through various studies. For instance, a novel apoptosis inducer with good activity against several breast and colorectal cancer cell lines was identified, showcasing the potential of 1,2,4-oxadiazole derivatives in cancer therapy. The study also highlighted the importance of the substituted five-member ring for activity, with specific derivatives showing in vivo activity in tumor models, suggesting their potential as anticancer agents (Han-Zhong Zhang et al., 2005). Additionally, a one-pot condensation method led to the formation of novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems, indicating the synthetic versatility and potential biological significance of these compounds (Y. Kharchenko, O. S. Detistov, & V. Orlov, 2008).
Antimicrobial Applications
Research has also delved into the antimicrobial potential of 1,2,4-oxadiazole derivatives. Various 1,3,4-oxadiazole thioether derivatives were designed and synthesized, showing good antibacterial activities against specific pathogens. One compound, in particular, displayed superior inhibitory effect against Xanthomonas oryzae pv. oryzae, surpassing that of a commercial agent, thereby highlighting the antimicrobial promise of these compounds (Xianpeng Song et al., 2017).
Other Biological Activities
Beyond anticancer and antimicrobial applications, 1,2,4-oxadiazole derivatives have been studied for various other biological activities. For instance, novel pyrazole derivatives containing 1,2,4-oxadiazole moieties were synthesized and showed significant antimicrobial and anticancer activities, further emphasizing the broad biological relevance of these compounds (H. Hafez et al., 2016).
Future Directions
properties
IUPAC Name |
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethoxyphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O4/c1-26-16-8-7-15(10-17(16)27-2)24-11-13(9-18(24)25)20-22-19(23-28-20)12-3-5-14(21)6-4-12/h3-8,10,13H,9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVZYVYIVAUWKSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethoxyphenyl)pyrrolidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]-N-methylacetamide](/img/structure/B2582555.png)

![2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanyl-N-methyl-N-phenylacetamide](/img/structure/B2582559.png)


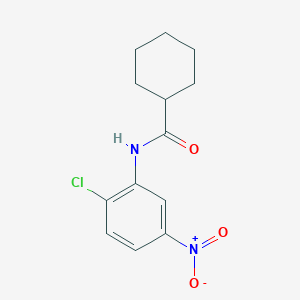
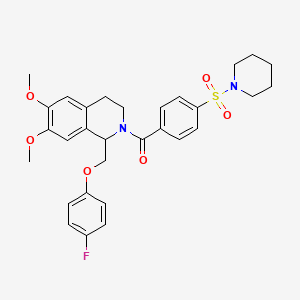

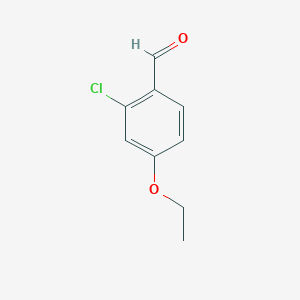
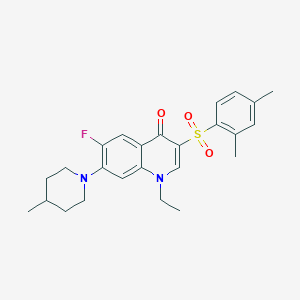
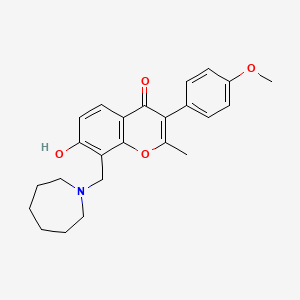
![3-{2-[4-(2-methylphenyl)piperazin-1-yl]-2-oxoethyl}-2-oxo-N-phenyl-2,3-dihydro-1,3-benzoxazole-5-carboxamide](/img/structure/B2582573.png)

